molecular formula C9H19NO B14642205 2-Methyl-2-pentyl-1,3-oxazolidine CAS No. 51995-38-1

2-Methyl-2-pentyl-1,3-oxazolidine

Cat. No.: B14642205
CAS No.: 51995-38-1
M. Wt: 157.25 g/mol
InChI Key: GBQREAWLWLLZMR-UHFFFAOYSA-N
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Description

2-Methyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the oxazolidine ring. The reaction conditions often include the use of a chiral magnesium phosphate catalyst under mildly basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multicomponent reactions of 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazolidinones.

    Reduction: Amino alcohols.

    Substitution: Alkyl-substituted oxazolidines.

Scientific Research Applications

2-Methyl-2-pentyl-1,3-oxazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-1,3-oxazolidine involves its ability to undergo ring-opening reactions in the presence of moisture. This leads to the formation of amine and hydroxyl groups, which can further react with other compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

  • 2-Methyl-2-pentyl-1,3-oxazolidine
  • 2-Methyl-2-pentyl-1,3-oxazoline
  • 2-Methyl-2-pentyl-1,3-oxazolidinone

Comparison:

  • This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms.
  • 2-Methyl-2-pentyl-1,3-oxazoline differs by having a double bond in the ring, making it less stable under certain conditions.
  • 2-Methyl-2-pentyl-1,3-oxazolidinone is an oxidized form of oxazolidine and is often used in different applications due to its increased stability and reactivity.

Properties

CAS No.

51995-38-1

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyl-2-pentyl-1,3-oxazolidine

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3

InChI Key

GBQREAWLWLLZMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(NCCO1)C

Origin of Product

United States

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